molecular formula C10H8F4OS B14060957 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14060957
M. Wt: 252.23 g/mol
InChI Key: QXNOKIJYABVVML-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F4OS It is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 3-fluoro-5-(trifluoromethylthio)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine and trifluoromethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the fluorine or trifluoromethylthio groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one: A closely related compound with a similar structure but different positioning of the propanone group.

    1-Chloro-1-(3-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one: Another similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H8F4OS

Molecular Weight

252.23 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F4OS/c1-2-9(15)6-3-7(11)5-8(4-6)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

QXNOKIJYABVVML-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)F

Origin of Product

United States

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